ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a trifluoropropyl group, and an ethyl ester group attached to the pyrazole ring. The trifluoropropyl group imparts unique chemical properties to the compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting material could be ethyl acetoacetate.
Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoropropylating agent, such as 3,3,3-trifluoropropyl bromide.
Esterification: The final step involves esterification to form the ethyl ester group, which can be achieved using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the trifluoropropyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides or other oxidized derivatives.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The trifluoropropyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-bromo-1H-pyrazole-3-carboxylate: Lacks the trifluoropropyl group, resulting in different chemical properties and reactivity.
Ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate: The chlorine atom can lead to different substitution reactions compared to the bromine atom.
Ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate: The shorter trifluoroethyl group may affect the compound’s steric and electronic properties.
The presence of the trifluoropropyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-bromo-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF3N2O2/c1-2-17-8(16)7-6(10)5-15(14-7)4-3-9(11,12)13/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYUHYKXSYEKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Br)CCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901138293 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(3,3,3-trifluoropropyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901138293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1856043-93-0 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(3,3,3-trifluoropropyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1856043-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(3,3,3-trifluoropropyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901138293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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